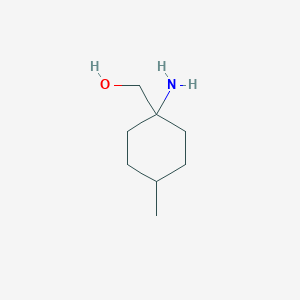

(1-Amino-4-methylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-amino-4-methylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-2-4-8(9,6-10)5-3-7/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIDVNRVFJTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 4 Methylcyclohexyl Methanol

Established Synthetic Routes and Reaction Conditions

The preparation of (1-Amino-4-methylcyclohexyl)methanol and its derivatives relies on established organic reactions tailored to the unique structure of the cyclohexane (B81311) ring. Key methods include the reduction of both the aromatic ring and an ester group, often starting from commercially available materials like 4-aminobenzoic acid esters.

Catalytic hydrogenation is a cornerstone for the synthesis of saturated cyclohexyl rings from aromatic precursors. In the context of producing aminomethylcyclohexyl derivatives, this approach typically targets the reduction of a substituted benzene (B151609) ring. For instance, a common strategy involves the hydrogenation of a 4-aminobenzoic acid ester. google.com This process simultaneously reduces the aromatic ring to a cyclohexane ring and can also reduce other functional groups if conditions are not carefully controlled.

The reaction is performed in the presence of a noble metal catalyst, with reaction conditions being critical for yield and selectivity. google.com A patent describes the hydrogenation of p-toluidine (B81030) in the presence of a noble metal catalyst and an alkali hydroxide (B78521) to enhance the reaction rate and selectivity towards the desired trans-isomer of 4-methylcyclohexylamine, a related precursor. google.com Another method details the catalytic hydrogenation of 4-aminobenzoic ester under specific pressures and temperatures. google.com

| Starting Material | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Key Outcome |

|---|---|---|---|---|---|

| 4-Aminobenzoic ester | Noble Metal Catalyst (e.g., Rhodium, Ruthenium) | Methanol (B129727), Ethanol, Tetrahydrofuran (THF) | 2.0–15.0 | 20–150 | Reduction of the aromatic ring to form 4-aminocyclohexanecarboxylate. google.com |

| p-Toluidine | Noble Metal Catalyst on Carbon Support | Not specified | Not specified | Not specified | Production of trans-4-methylcyclohexylamine with high selectivity in the presence of alkali hydroxide. google.com |

More intricate syntheses are often required to achieve high purity and specific isomeric forms of this compound. A patented multi-step process starting from a 4-aminobenzoic ester provides a comprehensive example of such a sequence. google.com This pathway involves a series of protection, reduction, and deprotection steps to carefully manipulate the functional groups.

The sequence can be summarized as follows:

Catalytic Hydrogenation: The initial step involves the reduction of the 4-aminobenzoic ester to the corresponding 4-aminocyclohexanecarboxylate. google.com

Amino Group Protection: The primary amino group is protected, for example, through phthaloyl formylation, to prevent unwanted side reactions in subsequent steps. google.com

Isomerization/Conversion: A conversion or isomerization reaction may be carried out to enrich the desired stereoisomer (e.g., the trans isomer). google.com

Deprotection/Reprotection: The initial protecting group may be removed (e.g., via hydrazinolysis) and replaced with another protecting group if needed for the next step. google.com

Ester Group Reduction: The ester functional group is reduced to a hydroxymethyl group.

Final Deprotection: The amino protecting group is removed to yield the final product. google.com

Salification: The final compound is often converted to a salt, such as a hydrochloride salt, to improve stability and handling. google.com

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org It typically combines an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orgtaylorandfrancis.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgtaylorandfrancis.com

While not directly cited for the synthesis of this compound itself, the Mannich reaction is a powerful tool for forming C-C bonds and introducing an aminoalkyl group, making it highly relevant for the formation of potential precursors. nih.govorganic-chemistry.org For instance, a hypothetical precursor could be synthesized by reacting 4-methylcyclohexanone (B47639), formaldehyde, and ammonia (B1221849) (or a primary amine). The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile. wikipedia.org The enol form of 4-methylcyclohexanone attacks the iminium ion, leading to the formation of a β-amino-ketone, a potential intermediate that could be further modified to yield the target molecule. wikipedia.org

Hydrolysis and derivatization are crucial finishing steps in multi-step syntheses. In the context of preparing this compound, these steps are used for deprotection and purification. For example, after the core structure is assembled, a protecting group on the nitrogen atom, such as a phthaloyl group, may be removed. A common method for this is hydrazinolysis, which involves reacting the protected amine with hydrazine (B178648) to cleave the protecting group and liberate the primary amine. google.com

Following deprotection, derivatization is often employed to convert the final product into a more stable and easily handled form. A frequent final step is salification, where the basic amino group is reacted with an acid, such as hydrogen chloride, to form the corresponding hydrochloride salt. google.com This not only enhances stability but can also aid in purification through crystallization.

Optimization of Reaction Parameters

Optimizing reaction parameters is essential for maximizing product yield, minimizing byproducts, and ensuring the economic viability of a synthetic process. This can involve systematically adjusting variables such as temperature, pressure, solvent, and catalyst concentration. rsc.orgmdpi.com

Strategies to enhance the yield in the synthesis of this compound and related compounds often focus on the catalytic hydrogenation step, which is critical for establishing the stereochemistry of the cyclohexane ring.

General optimization principles also apply. For hydrogenation reactions, the choice of catalyst (e.g., platinum, rhodium, ruthenium) and its support (e.g., carbon, alumina) can significantly impact efficiency and selectivity. mdpi.comfrontiersin.org Furthermore, adjusting physical parameters like hydrogen pressure and reaction temperature can shift the reaction equilibrium and kinetics to favor the desired product. google.com In multi-step syntheses, ensuring the complete dryness of reagents and intermediates can be critical, especially in equilibrium-driven reactions like esterification, where the presence of water could reverse the reaction and lower the yield. truman.edu

| Parameter/Strategy | Description | Impact on Reaction | Reference Example |

|---|---|---|---|

| Additive Inclusion | Addition of a substance not directly part of the stoichiometric reaction. | Increases reaction rate and selectivity for the desired isomer. | Use of alkali hydroxide in the hydrogenation of p-toluidine. google.com |

| Catalyst Selection | Choosing the appropriate metal and support for the catalyst. | Improves reaction efficiency and chemoselectivity. | Use of various noble metal catalysts in hydrogenation. mdpi.com |

| Temperature and Pressure Control | Fine-tuning the physical conditions of the reaction. | Shifts reaction equilibrium and kinetics to favor product formation. | Hydrogenation of 4-aminobenzoic ester at 2.0–15.0 MPa and 20–150 °C. google.com |

| Reagent Purity | Ensuring starting materials and intermediates are free from contaminants like water. | Prevents side reactions and reversal of equilibrium-limited steps. | Requirement of dry starting material for Fisher Esterification. truman.edu |

Purity Control in Synthetic Processes

The synthesis of substituted cyclohexyl compounds like this compound inherently produces a mixture of stereoisomers, primarily cis and trans isomers, which constitutes a significant purity challenge. Effective purity control is essential to isolate the desired isomer with high fidelity. This involves a combination of advanced analytical techniques for assessment and robust purification methods for separation.

Impurity Profiling and Analysis The primary impurities in the synthesis of related amino alcohols are diastereomers (cis/trans), but process-related impurities can also include unreacted starting materials, catalysts, solvents, and by-products from side reactions. In analogous enzymatic syntheses, by-products such as diols and diamines have been observed. The identification and quantification of these impurities are critical for process optimization and quality control.

Several analytical methods are employed to assess the purity of this compound and related compounds:

Gas Chromatography/Mass Spectrometry (GC/MS): This technique is effective for the separation and identification of volatile components, including the cis and trans isomers of the final product and other minor impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity assessment and quantifying the ratio of isomers in a mixture. fishersci.com Reversed-phase HPLC, in particular, has been successfully used to separate cis and trans isomers of related cyclic compounds. fishersci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the diastereomeric ratio of cis and trans isomers by analyzing the vicinal coupling constants of specific protons on the cyclohexane ring.

Table 1: Analytical Methods for Purity Control

| Analytical Technique | Purpose | Key Advantages |

|---|---|---|

| GC/MS | Identification of volatile impurities and isomer separation. | High sensitivity and structural elucidation capabilities. |

| HPLC | Quantification of isomer ratios and detection of non-volatile impurities. | High resolution and reproducibility for quantitative analysis. fishersci.com |

| NMR Spectroscopy | Determination of cis:trans isomer ratios. | Provides unambiguous structural information and isomer quantification without separation. |

Purification and Isomer Separation Strategies Achieving high isomeric purity often requires specialized separation techniques.

Fractional Crystallization: This is a highly effective method for separating diastereomers on a large scale. The process exploits the solubility differences between the isomers, often after converting them into salts (e.g., hydrochloride or pivalate (B1233124) salts), where one isomer precipitates preferentially from a suitable solvent. google.com This technique can yield products with extremely high diastereomeric purity. nih.gov

Selective Deamination and Isomerization: Advanced biocatalytic methods can be used to achieve high isomeric purity. Enzymes such as transaminases can be selected to act on only one isomer (e.g., the cis-isomer), converting it to the corresponding ketone. nih.gov This selective removal of the undesired isomer, coupled with a dynamic isomerization process that allows the ketone to be converted back into the more thermodynamically stable trans-isomer, can significantly increase the yield of the desired product to over 99% diastereomeric excess (de). nih.gov

Considerations for Industrial Scale Production

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of the synthetic route, process parameters, and economic and environmental factors to ensure a safe, efficient, and cost-effective process.

Synthetic Route Selection For industrial production, the chosen synthetic pathway must be robust, scalable, and utilize readily available, cost-effective starting materials. umaine.edu Key industrial methodologies include:

Catalytic Hydrogenation: This is a widely used industrial process for the reduction of functional groups. The synthesis of amino alcohols from amino acids via heterogeneous catalytic hydrogenation is a prominent example. umaine.edursc.orgacs.org This method is atom-economical and can often preserve the stereochemistry of the starting material. umaine.edursc.org Catalysts like rhodium, ruthenium, or platinum supported on carbon (Rh/C, Ru/C, Pt/C) are commonly employed. rsc.orgacs.org

Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative for producing chiral amino alcohols. nih.govmdpi.comfrontiersin.org Enzymatic reactions are performed under mild conditions, reduce waste, and can provide high stereoselectivity, which simplifies purification. nih.govmdpi.com The development of continuous-flow reactor systems for biocatalytic processes further enhances their efficiency and scalability for industrial applications. nih.gov

Optimization of Process Parameters The efficiency, selectivity, and safety of an industrial process depend on the precise control of reaction parameters.

Reaction Conditions: For catalytic hydrogenations, parameters such as hydrogen pressure and temperature are critical. Optimized conditions can maximize yield and minimize side reactions. For instance, pressures might range from 7.0 MPa up to 15.0 MPa, with temperatures between 130°C and 150°C. acs.org

Catalyst and Solvent Choice: The choice of catalyst and solvent system is crucial. For example, modifying a rhodium catalyst with molybdenum oxide (Rh-MoOx/SiO₂) has been shown to drastically enhance activity and selectivity in the hydrogenation of amino acids to amino alcohols. rsc.orgresearchgate.net The solvent must be suitable for the reaction, downstream processing, and environmental regulations. Water is often a preferred solvent for its low cost and safety. rsc.org

| Solvent | Water | Impacts reactant solubility, catalyst performance, and process safety/sustainability. rsc.org |

Downstream Processing and Efficiency An efficient industrial process prioritizes simple and cost-effective purification methods.

Purification Strategy: Processes that yield a product of high purity directly or that can be purified by simple crystallization are highly desirable as they avoid the need for costly and solvent-intensive chromatographic separations. beilstein-journals.org

Stereochemical Aspects of 1 Amino 4 Methylcyclohexyl Methanol

Analysis of Stereoisomerism in Methylcyclohexyl Systems

The structure of (1-Amino-4-methylcyclohexyl)methanol contains two stereocenters: one at the C1 position, which is substituted with both an amino group and a hydroxymethyl group, and another at the C4 position, bearing a methyl group. This substitution pattern gives rise to multiple stereoisomers.

Disubstituted cyclohexane (B81311) derivatives can exist as cis and trans isomers, which are types of diastereomers. mvpsvktcollege.ac.in In the context of this compound, the cis isomer would have the substituents at C1 and C4 on the same side of the cyclohexane ring's general plane, while the trans isomer would have them on opposite sides. mvpsvktcollege.ac.in

The cyclohexane ring itself is not planar and predominantly adopts a stable chair conformation. libretexts.org In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.in Through a process known as a chair flip or ring inversion, a cyclohexane ring can convert between two chair conformations, causing axial substituents to become equatorial and vice versa. masterorganicchemistry.com

For substituted cyclohexanes, the two chair conformers are often not of equal energy. libretexts.org There is a general preference for larger substituent groups to occupy the equatorial position to minimize steric hindrance. libretexts.orglibretexts.org This steric strain arises from 1,3-diaxial interactions, which are unfavorable interactions between an axial substituent and the axial hydrogens (or other substituents) on the third carbon atoms relative to it. libretexts.org Consequently, the conformer that places the bulkier groups in equatorial positions is typically more stable and predominates at equilibrium. openstax.orglibretexts.org In the case of trans-1,4-disubstituted cyclohexanes, the most stable conformation is typically the one where both substituents are in equatorial positions (diequatorial). For cis-1,4-disubstituted cyclohexanes, one substituent must be axial and the other equatorial in any chair conformation. libretexts.org

The molecule this compound has two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relationship between a cis-isomer and a trans-isomer is that of diastereomers. idc-online.comlibretexts.org

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Relationship between C1 and C4 Substituents | Chirality at C1 | Chirality at C4 | Enantiomeric Pair |

| Isomer 1 | cis | R | R/S | A |

| Isomer 2 | cis | S | S/R | A |

| Isomer 3 | trans | R | S/R | B |

| Isomer 4 | trans | S | R/S | B |

Note: The specific R/S designation for C4 would depend on the R/S designation of C1 in the cis/trans isomers.

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the chiral centers. Asymmetric synthesis provides the methodologies to achieve this, aiming for high enantioselectivity and diastereoselectivity.

Enantioselective synthesis is often achieved through the use of chiral catalysts, which can create a chiral environment and favor the formation of one enantiomer over the other. researchgate.net Organocatalysis and metal-based catalysis are two prominent strategies.

Organocatalysis : Chiral organic molecules, such as those derived from natural products like quinine, can act as catalysts. For instance, bifunctional amino-squaramide organocatalysts have been used in one-pot sequential reactions to produce highly substituted cyclohexane derivatives with excellent stereoselectivities. nih.gov Chiral phosphoric acids have also been employed in the enantioselective synthesis of molecules with inherent chirality. nih.gov

Metal-Based Catalysis : Transition metal complexes incorporating chiral ligands are widely used for asymmetric transformations. For example, palladium-catalyzed asymmetric cycloaddition reactions are effective for creating chiral cyclic compounds. acs.org Similarly, chiral catalysts based on cobalt(III) salen complexes have been developed for the kinetic resolution of epoxides, a process that can be used to generate chiral cyclic carbonates. mdpi.com Rhodium-catalyzed cycloadditions have also proven effective in the enantioselective synthesis of complex chiral molecules. researchgate.net

These catalytic systems are crucial for producing enantioenriched building blocks that can be converted to the desired this compound stereoisomer.

Controlling the relative stereochemistry of substituents on the cyclohexane ring is essential for selectively synthesizing either the cis or trans diastereomer. Several synthetic strategies can achieve high diastereoselectivity.

One powerful method involves domino or cascade reactions, where multiple bonds are formed in a single operation. For example, a cascade inter–intramolecular double Michael reaction has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Organocatalytic domino reactions have also been developed to construct complex cyclohexanes with multiple stereocenters. nih.gov

Another strategy is the reductive Cope rearrangement, which has been used to synthesize 1,2,4-trifunctionalized cyclohexanes with good diastereoselectivity. acs.orgnih.gov Additionally, multicomponent reactions (MCRs) offer an efficient pathway to diastereomerically pure cyclohexane derivatives by combining several starting materials in a one-pot synthesis. semanticscholar.orgresearchgate.net The Diels-Alder reaction, a type of cycloaddition, is another classic and powerful tool for forming six-membered rings with a high degree of stereocontrol, which can be rendered enantioselective. nih.gov

After a stereoselective synthesis, it is crucial to determine the stereochemical purity of the product. This involves quantifying the enantiomeric excess (ee) and the diastereomeric ratio (dr).

Enantiomeric excess (ee) measures the purity of a sample of a chiral substance, indicating how much more of one enantiomer is present compared to the other. A racemic mixture has an ee of 0%, while a pure single enantiomer has an ee of 100%.

Diastereomeric ratio (dr) , or diastereomeric excess (de), quantifies the relative amounts of diastereomers in a mixture.

Several analytical techniques are employed for these determinations:

Chromatography : Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying both enantiomers and diastereomers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to determine the diastereomeric ratio by integrating the signals that are unique to each diastereomer. To determine enantiomeric excess, a chiral derivatizing agent or a chiral shift reagent can be used to convert the enantiomers into diastereomers in situ, which then exhibit distinct NMR spectra. acs.org

Optical Methods : Techniques like circular dichroism (CD) spectroscopy are becoming increasingly useful, especially in high-throughput screening. bohrium.com These methods rely on the differential interaction of enantiomers with circularly polarized light. By using specific sensing assemblies, CD spectra can be used to determine both ee and de. nih.govresearchgate.netrsc.org

Table 2: Comparison of Analytical Methods for Stereochemical Analysis

| Method | Principle | Measures | Advantages | Limitations |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | ee, dr | High accuracy and resolution; well-established. | Can be time-consuming; requires method development. |

| NMR Spectroscopy | Different magnetic environments of nuclei | dr (directly); ee (with chiral additives) | Provides structural information; relatively fast. | Lower sensitivity than chromatography; chiral additives can be expensive. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | ee, dr (with sensing assemblies) | Rapid analysis; suitable for high-throughput screening. | Often requires specific chromophores or complexation; less direct than chromatography. |

Chemical Reactivity and Derivatization Pathways of 1 Amino 4 Methylcyclohexyl Methanol

Functional Group Transformations

The reactivity of (1-Amino-4-methylcyclohexyl)methanol is centered around its two primary functional groups: the amine (-NH₂) and the hydroxyl (-CH₂OH) moieties. These groups can undergo independent or concerted reactions to yield a range of modified structures.

The primary alcohol group in this compound is susceptible to oxidation. This transformation is analogous to the metabolism of similar alicyclic primary alcohols, such as 4-methylcyclohexanemethanol (MCHM), which are primarily metabolized into their corresponding carboxylic acids. wikipedia.orgacs.org In the case of MCHM, this results in the formation of 4-methylcyclohexanecarboxylic acid. wikipedia.orgacs.org Applying this principle, the oxidation of the hydroxymethyl group of this compound would yield 1-amino-4-methylcyclohexane-1-carboxylic acid.

The selective oxidation of the alcohol in the presence of the amine group is a key challenge. Various reagents can be employed for this purpose, with the choice of oxidant determining the final product (aldehyde or carboxylic acid).

Table 1: Potential Oxidation Reactions of the Hydroxyl Moiety

| Oxidizing Agent | Potential Product | Reaction Conditions |

|---|---|---|

| Mild Oxidants (e.g., PCC, DMP) | (1-Amino-4-methylcyclohexyl)carbaldehyde | Anhydrous, controlled temperature |

Note: The amine group may require a protecting group to prevent side reactions, especially with strong oxidizing agents.

Long-term exposure to certain conditions can lead to the generation of Reactive Oxygen Species (ROS), which can indirectly promote oxidative stress and related chemical transformations. nih.gov

The primary amine and primary alcohol functionalities on the this compound scaffold are in a reduced state. Therefore, they are not readily susceptible to further reduction. Instead, the synthesis of this class of compounds often involves the reduction of more oxidized precursors. For instance, amino alcohols can be synthesized via the asymmetric reductive amination of α-hydroxy ketones. nih.gov Similarly, the synthesis of 4-methylcyclohexanemethanol has been achieved through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.org

Reductive amination (or reductive alkylation) is a common method for synthesizing amines, where a carbonyl compound reacts with an amine in the presence of a reducing agent. organic-chemistry.org This highlights that the stability of the amine and alcohol groups in this compound is leveraged during the synthesis of more complex molecules, rather than being targets for reduction themselves. Common reducing agents used in these synthetic pathways include sodium borohydride (B1222165) (NaBH₄) and α-picoline-borane. organic-chemistry.org

Both the amine and hydroxyl groups can participate in nucleophilic substitution reactions. The amino group is inherently nucleophilic, while the hydroxyl group must first be converted into a better leaving group.

Reactions involving the Amino Group: The primary amine can act as a nucleophile, attacking electrophilic centers. This is a fundamental reaction for forming new carbon-nitrogen bonds and is utilized in amination reactions. mdpi.com For example, it can react with alkyl halides or undergo acylation.

Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, using activating agents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH). nih.gov Kinetic studies of similar substitution reactions in methanol (B129727) indicate a direct displacement (SN2) mechanism. rsc.org

Synthesis of Chemically Modified Derivatives

The functional groups of this compound serve as handles for creating a variety of derivatives, including salts and structurally diverse analogues.

The basic nature of the primary amino group allows for the straightforward formation of acid addition salts. The most common of these is the hydrochloride salt, which is often preferred due to its increased stability and water solubility. The synthesis is typically achieved by treating a solution of the free base, often dissolved in a solvent like methanol or toluene, with hydrochloric acid (HCl). google.comgoogle.com This acid-base reaction results in the protonation of the amino group to form the corresponding ammonium (B1175870) chloride.

This method is widely applied in the synthesis of various amino acid methyl ester hydrochlorides and other amine-containing compounds. nih.gov The general procedure involves dissolving the amine, adding the acid, and then isolating the resulting salt, often by concentrating the reaction mixture via evaporation. nih.gov

Table 2: Representative Salt Formation Reaction

| Reactant | Reagent | Solvent | Product |

|---|

The structure of this compound can be systematically modified to generate a library of analogues. This structural diversification can be achieved through several pathways:

N-Alkylation/N-Acylation: The primary amine can be converted to secondary or tertiary amines or amides through reactions with alkyl halides or acylating agents, respectively.

Cyclization: Under specific catalytic conditions, amino-alcohols can undergo intramolecular cyclization. Depending on the reaction conditions, such as the presence of water or a hydrogen acceptor (like a sacrificial ketone), the cyclization can selectively yield cyclic amines (lactams) or amides. researchgate.net

Modification of the Cyclohexane (B81311) Ring: Analogues can be created by altering the substitution pattern on the cyclohexane ring. This includes changing the position of the methyl group or introducing other substituents. An example of a related compound is p-menthan-7-ol, which features a methylethyl (isopropyl) group instead of a methyl group. wikipedia.org

These diversification strategies allow for the fine-tuning of the molecule's physicochemical properties for various applications.

Theoretical and Computational Investigations of 1 Amino 4 Methylcyclohexyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. unipd.it These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, energies, and various other properties.

The conformational landscape of (1-Amino-4-methylcyclohexyl)methanol is complex due to the flexibility of the cyclohexane (B81311) ring and the presence of three substituents. The cyclohexane ring can exist in several conformations, with the chair form being the most stable, though boat and twist-boat forms also exist. The substituents (amino, methyl, and methanol (B129727) groups) can occupy either axial or equatorial positions on the ring, leading to a variety of stereoisomers and conformers.

Density Functional Theory (DFT) is a robust method for performing conformational analysis. nih.gov By systematically calculating the energies of different possible conformations, the most stable (lowest energy) structures can be identified. For this compound, this would involve optimizing the geometry of various isomers (cis/trans relationships between the substituents) and their respective conformers (chair, boat, etc.). The relative energies of these structures determine their population distribution at thermal equilibrium.

A typical DFT study would involve:

Initial Structure Generation: Building all possible stereoisomers and their likely low-energy conformations.

Geometry Optimization: Optimizing the geometry of each conformer to find the local energy minimum on the potential energy surface.

Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

The results of such an analysis would likely show that the chair conformation is significantly more stable than boat or twist-boat conformations. Furthermore, the preferred orientation of the substituents would be dictated by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Substituent Orientations (Amino, Methanol, Methyl) | Relative Energy (kcal/mol) |

| Chair 1 (cis) | Equatorial, Equatorial, Equatorial | 0.00 |

| Chair 2 (cis) | Axial, Axial, Equatorial | 5.80 |

| Chair 3 (trans) | Equatorial, Axial, Equatorial | 1.95 |

| Chair 4 (trans) | Axial, Equatorial, Equatorial | 2.50 |

| Twist-Boat 1 | - | 7.50 |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcome of a DFT conformational analysis.

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, intermediates and, crucially, transition states can be identified. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, one could investigate various reactions, such as the intramolecular cyclization to form an oxazine (B8389632) derivative or its reaction with other molecules. A computational study of a reaction mechanism would typically involve:

Locating Reactants, Products, and Intermediates: Geometry optimization of all species involved in the reaction.

Transition State Searching: Employing algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state. This is often the most challenging part of the calculation.

Frequency Analysis: Confirming the transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

These calculations would provide the activation energies and reaction energies, offering a quantitative understanding of the reaction kinetics and thermodynamics.

DFT and other quantum chemical methods can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to identify the compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. nih.gov The calculated chemical shifts are often compared to experimental values to confirm the structure and stereochemistry of the molecule. This is particularly useful for distinguishing between different conformers, as the chemical shifts are sensitive to the local electronic environment of the nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed. nih.gov The calculated IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations (e.g., N-H stretch of the amino group, O-H stretch of the hydroxyl group). Calculated frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical models.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR Chemical Shift (CH₂OH) | 68.5 ppm | 67.9 ppm |

| ¹H NMR Chemical Shift (NH₂) | 1.8 ppm | 1.6 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3380 cm⁻¹ |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3290 cm⁻¹ |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and single reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly powerful for studying the conformational landscape of flexible molecules in solution. nih.gov While DFT calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly include solvent molecules, providing a more realistic representation of the condensed phase environment.

For this compound, an MD simulation in a solvent like water would reveal:

Conformational Transitions: The simulation would show transitions between different chair and boat conformations, as well as rotations of the substituent groups.

Solvent Effects: The explicit solvent molecules can form hydrogen bonds with the amino and hydroxyl groups, which can influence the conformational preferences of the molecule compared to the gas phase.

Time-Averaged Properties: The simulation trajectory can be analyzed to calculate time-averaged properties and to determine the population of different conformers in solution.

If this compound is being investigated for its potential biological activity, MD simulations are a key tool for studying its interactions with biological macromolecules like proteins or nucleic acids. nih.gov This type of modeling is fundamental in drug discovery and design.

A typical ligand-receptor modeling study would involve:

Docking: Initially, the molecule would be "docked" into the binding site of the receptor using a docking program to predict the most likely binding pose.

MD Simulation of the Complex: The ligand-receptor complex would then be subjected to an MD simulation in a solvated environment.

Analysis of Interactions: The simulation trajectory would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Binding Free Energy Calculations: Advanced techniques can be used to calculate the binding free energy, which provides a quantitative measure of the binding affinity.

Such simulations could provide valuable insights into the molecular basis of the activity of this compound and guide the design of new, more potent analogues.

Advanced Modeling Techniques

In the absence of direct experimental kinetic and mechanistic studies for this compound, advanced computational modeling techniques serve as powerful tools for predicting its behavior and optimizing its synthesis. These in silico methods allow for the exploration of complex reaction landscapes, providing insights that can guide experimental work, reduce development time, and enhance process efficiency. The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it an ideal candidate for theoretical investigations using sophisticated modeling approaches.

Heterogeneous kinetic models are crucial for understanding and optimizing reactions involving solid catalysts, which are frequently employed in the synthesis and transformation of amino alcohols. These models describe the rates of elementary steps, including adsorption of reactants, surface reactions, and desorption of products, providing a comprehensive picture of the reaction dynamics at the catalyst surface.

For a potential synthesis of this compound, such as the catalytic hydrogenation of a precursor on a metallic surface, a heterogeneous kinetic model would be invaluable. The development of such a model typically involves a multi-step approach. Initially, plausible reaction mechanisms are proposed based on chemical intuition and literature on similar reactions, like the hydrogenation of related amino or hydroxyl compounds.

Computational techniques, particularly Density Functional Theory (DFT), can then be used to calculate the energetics of each elementary step, including adsorption energies of reactants and intermediates, and activation barriers for surface reactions. numberanalytics.comnumberanalytics.com These calculated parameters serve as the foundation for constructing a microkinetic model. This model consists of a set of differential equations describing the change in surface coverage of each species over time.

An illustrative example of parameters that could be derived from a kinetic model for a hypothetical reaction is presented in Table 1.

Table 1: Illustrative Kinetic Parameters for a Hypothetical Reaction Pathway This table is for illustrative purposes only and does not represent experimental data.

| Parameter | Value Range | Significance in Reaction Optimization |

|---|---|---|

| Activation Energy (Ea) | 50 - 150 kJ/mol | Lower values are desirable for higher reaction rates at lower temperatures. |

| Pre-exponential Factor (A) | 10^8 - 10^13 s^-1 | Relates to the frequency of effective collisions; higher is better. |

| Adsorption Enthalpy (ΔH_ads) | -20 to -100 kJ/mol | Strong enough for reaction but weak enough for product desorption. |

This systematic, model-driven approach to optimization is often more efficient than traditional trial-and-error experimentation. chemrxiv.org

Predicting the possible chemical transformation pathways of this compound is essential for understanding its stability, potential side reactions during synthesis, and its reactivity in subsequent chemical modifications. Advanced computational methods can explore a vast network of possible reactions, identifying the most likely transformation products and the mechanisms by which they are formed. nih.gov

Automated reaction pathway exploration tools are at the forefront of these predictive studies. nih.gov These algorithms can systematically explore the potential energy surface of a reacting system, identifying transition states and intermediates for a multitude of possible reactions. For this compound, such a study could reveal pathways for oxidation of the alcohol, acylation of the amine, intramolecular cyclization, or decomposition under various conditions.

Machine learning models, trained on large databases of known chemical reactions, are also emerging as powerful predictive tools. beilstein-journals.orgrsc.org These models can predict the likely products of a reaction given the reactants and conditions, even for reactions not explicitly present in their training data. By inputting this compound and a potential reactant into such a model, one could generate a list of probable products and their relative likelihoods.

The insights gained from these predictive studies are manifold. They can help in designing reaction conditions that favor the desired transformation while suppressing the formation of unwanted byproducts. For example, if predictive studies indicate a high propensity for oxidation of the alcohol group under certain conditions, one might choose to use a protecting group strategy during a desired transformation of the amino group. Furthermore, understanding potential degradation pathways is crucial for assessing the long-term stability of the compound.

Table 2 provides a hypothetical summary of predicted transformation pathways for this compound under different conditions, as might be generated by computational analysis.

Table 2: Illustrative Predicted Transformation Pathways for this compound This table is for illustrative purposes only and does not represent experimental data.

| Reaction Condition | Predicted Major Pathway | Key Intermediates Predicted | Potential Byproducts |

|---|---|---|---|

| Strong Oxidizing Agent | Oxidation of alcohol to carboxylic acid | Aldehyde intermediate | Products from C-C bond cleavage at high temps. |

| Acylating Agent (e.g., AcCl) | N-acylation | Tetrahedral intermediate | O-acylation product, di-acylated product |

| High Temperature (>200°C) | Dehydration and Deamination | Carbocation intermediates | Unsaturated cyclohexyl derivatives, polymers |

By leveraging these advanced modeling and predictive techniques, researchers can gain a deep, theoretical understanding of the chemistry of this compound, enabling a more rational and efficient approach to its synthesis and application.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical workflow for (1-Amino-4-methylcyclohexyl)methanol, enabling the separation of the compound from impurities and its different isomers. The choice of technique depends on the specific analytical goal, such as isomer analysis or purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method allows for the separation of its cis- and trans-isomers, which may exhibit different physical and chemical properties. The separation in the gas chromatograph is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The subsequent detection by a mass spectrometer provides not only quantitative data but also structural information based on the fragmentation patterns of the ions, which aids in the unambiguous identification of each isomer.

While GC-MS is a standard method for isomer analysis of similar cyclohexyl derivatives, specific studies detailing the application of GC-MS for the isomer analysis of this compound are not extensively documented in publicly available research. The development of a robust GC-MS method would require optimization of parameters such as the column type, temperature program, and ionization mode to achieve baseline separation of the isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, HPLC is employed to determine its purity. sigmaaldrich.com The method separates the target compound from any impurities present in a sample based on their differential interactions with the stationary and mobile phases.

The selection of the HPLC column and the mobile phase composition is critical for achieving optimal separation. A typical HPLC analysis for purity assessment of this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to control the pH and improve peak shape. Detection is commonly performed using a UV detector, or for higher sensitivity and specificity, a mass spectrometer.

Interactive Data Table: HPLC Purity Analysis Parameters (Illustrative)

Below is an illustrative table of typical parameters that would be considered for an HPLC purity analysis of this compound.

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table is for illustrative purposes, as specific application notes for this compound are not widely available.

Solid-Phase Microextraction (SPME) and Thin Film Microextraction (TFME) for Sample Preparation

Solid-Phase Microextraction (SPME) and Thin Film Microextraction (TFME) are solvent-free sample preparation techniques that can be used to extract and concentrate analytes from a sample matrix prior to chromatographic analysis. These methods are particularly useful for trace analysis of compounds in complex matrices such as environmental or biological samples.

For a compound like this compound, SPME or TFME could be utilized to extract it from an aqueous solution. The choice of the fiber coating (for SPME) or the sorbent phase (for TFME) is crucial and would depend on the polarity and volatility of the analyte. After extraction, the analytes are thermally desorbed into the injector of a gas chromatograph or eluted with a solvent for HPLC analysis. While these techniques are established for similar compounds, specific applications for this compound are not detailed in the available scientific literature.

Integration of Hyphenated Techniques

Hyphenated techniques, which combine two or more analytical methods, offer enhanced analytical capabilities, particularly for the analysis of complex samples. The coupling of a separation technique with a detection method like mass spectrometry provides a high degree of selectivity and sensitivity.

LC-MS/MS for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This method is ideal for the analysis of this compound in complex mixtures where co-eluting compounds might interfere with the analysis.

In an LC-MS/MS analysis, the compound is first separated by HPLC and then ionized. A specific precursor ion corresponding to the analyte is selected in the first mass spectrometer and then fragmented. The resulting product ions are detected in the second mass spectrometer, providing a highly specific signal for the target compound. This technique allows for quantification at very low levels. The development of an LC-MS/MS method for this compound would require careful optimization of both the chromatographic and mass spectrometric parameters.

GC-tandem MS for Enhanced Selectivity

Similar to LC-MS/MS, Gas Chromatography-Tandem Mass Spectrometry (GC-tandem MS) offers enhanced selectivity and sensitivity compared to single-stage GC-MS. This technique is particularly advantageous for the analysis of target compounds in complex matrices where isobaric interferences (compounds with the same nominal mass) are present.

Applications in Chemical Synthesis and Advanced Materials

Role as a Chiral Building Block in Organic Synthesis

(1-Amino-4-methylcyclohexyl)methanol is categorized as a chiral building block, a class of compounds that are enantiomerically pure and used to introduce chirality into a target molecule. The presence of stereocenters in its cyclohexane (B81311) ring, along with the amino and hydroxyl functionalities, allows for the diastereoselective synthesis of a wide range of organic compounds. Chemical suppliers often list the hydrochloride salt of this compound under categories for asymmetric synthesis, highlighting its intended use in this field.

The primary utility of such chiral building blocks lies in their ability to direct the stereochemical outcome of a reaction. By incorporating this compound into a synthetic route, chemists can control the formation of specific stereoisomers, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules where stereochemistry often dictates efficacy and safety.

Precursor in Complex Molecule Synthesis

As a precursor, this compound offers multiple reactive sites that can be selectively functionalized. The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. Similarly, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. This multi-functionality allows it to serve as a starting point for the synthesis of more elaborate molecular architectures.

The rigid cyclohexane scaffold provides a defined three-dimensional orientation for the functional groups, which can be advantageous in constructing molecules with specific conformational requirements. This is particularly relevant in medicinal chemistry, where the shape of a molecule is crucial for its interaction with biological targets.

Ligand Development in Coordination Chemistry

The presence of both a nitrogen donor (from the amino group) and an oxygen donor (from the hydroxyl group) in this compound makes it a potential candidate for the development of chelating ligands in coordination chemistry. These functional groups can coordinate to a metal center, forming stable chelate rings. The stereochemistry of the cyclohexane backbone can influence the geometry of the resulting metal complex and, consequently, its catalytic activity or material properties.

The development of chiral ligands is a significant area of research, as chiral metal complexes are widely used as catalysts in asymmetric synthesis. By modifying the amino and hydroxyl groups of this compound, a variety of bidentate or even polydentate ligands can be synthesized. The specific substitution pattern on the cyclohexane ring can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the performance of the metal catalyst.

Contribution to Specialized Chemical Libraries and Screening Platforms

Specialized chemical libraries are collections of structurally diverse compounds used in high-throughput screening to identify new drug leads or other functional molecules. The structural motifs present in this compound, namely the substituted cyclohexane ring, make it an attractive scaffold for the generation of such libraries.

By systematically reacting the amino and hydroxyl groups with a variety of reagents, a library of derivatives can be rapidly synthesized. This approach, often referred to as diversity-oriented synthesis, aims to populate chemical space with novel molecular frameworks. The resulting compounds can then be screened for biological activity, leading to the discovery of new therapeutic agents or chemical probes. The inclusion of the this compound scaffold can introduce desirable properties such as conformational rigidity and three-dimensionality, which are often found in successful drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.